Elatoside J

Description

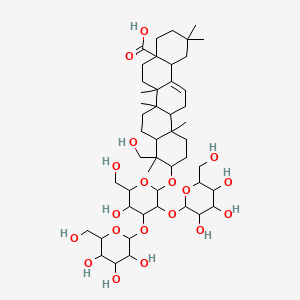

Elatoside J is a triterpene saponin isolated from the young shoots ("taranome") of Aralia elata Seem., a plant traditionally used in East Asian medicine for its antidiabetic, anti-inflammatory, and cardioprotective properties . These compounds are part of a broader family of triterpene saponins with demonstrated bioactivities, including hypoglycemic, antioxidant, and anti-inflammatory effects.

Properties

CAS No. |

171828-79-8 |

|---|---|

Molecular Formula |

C48H78O19 |

Molecular Weight |

959.1 g/mol |

IUPAC Name |

10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61) |

InChI Key |

IIJRVKCBZJDXQK-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

melting_point |

262-264°C |

Other CAS No. |

171828-79-8 |

physical_description |

Solid |

Synonyms |

elatoside J |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Elatosides and Related Compounds

Note: The exact glycosylation pattern of this compound remains uncharacterized in the provided evidence.

Pharmacological Activity Comparison

Elatosides exhibit diverse bioactivities depending on their structural nuances. Below is a functional comparison based on available research:

Table 2: Pharmacological Activities of Elatosides and Related Compounds

Inference: this compound’s proposed antidiabetic activity is extrapolated from its structural similarity to Elatosides E and F, which inhibit α-glucosidase and improve insulin sensitivity . However, direct evidence for this compound’s mechanism is lacking in the provided data.

Research Findings and Mechanistic Insights

Hypoglycemic Activity

- Elatoside E and F : These compounds reduce blood glucose by inhibiting α-glucosidase and enhancing insulin signaling via AMPK and PI3K/Akt pathways . Elatoside E also upregulates SERCA2 activity, improving calcium handling in hepatocytes .

- This compound : Likely shares these pathways but may differ in potency due to glycosylation variations.

Cardioprotective Effects

Anti-inflammatory and Antioxidant Effects

- Congmuyanoside V and Tarasaponin IV: Suppress neutrophil superoxide generation by inhibiting p47phox membrane translocation and tyrosine kinase activity .

- This compound : May exhibit similar anti-inflammatory effects but requires validation.

Q & A

Q. What methodologies enable the study of synergistic effects between this compound and existing therapeutic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.